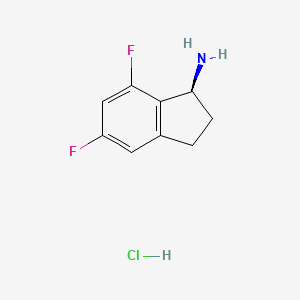![molecular formula C12H16ClNO2S B2361484 4-[(3-氯苯基)甲基]-1,1-二氧代噻烷-4-胺 CAS No. 2197056-68-9](/img/structure/B2361484.png)
4-[(3-氯苯基)甲基]-1,1-二氧代噻烷-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group attached to a thian-4-amine backbone, which is further characterized by the presence of a dioxothian ring. The presence of the chlorophenyl group imparts specific chemical properties that make this compound valuable for research and industrial applications.
科学研究应用
4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a valuable tool for studying biochemical pathways and molecular interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
准备方法
The synthesis of 4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine typically involves several steps, starting with the preparation of the chlorophenyl precursor. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions to introduce the thian-4-amine moiety and the dioxothian ring. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
化学反应分析
4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of 4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine involves its interaction with specific molecular targets. The compound can interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . By modulating the activity of these enzymes, the compound can influence cellular redox states and protect against oxidative damage. Additionally, it may interact with receptors and signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects.
相似化合物的比较
4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine can be compared with similar compounds such as:
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound also features a chlorophenyl group and has been studied for its antioxidant and immunomodulatory properties.
N-arylsulfonyl-3-acetylindole derivatives: These compounds share structural similarities and have been evaluated for their antiviral and anticancer activities.
The uniqueness of 4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
属性
IUPAC Name |
4-[(3-chlorophenyl)methyl]-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-11-3-1-2-10(8-11)9-12(14)4-6-17(15,16)7-5-12/h1-3,8H,4-7,9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKVDFNOEACAOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC(=CC=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
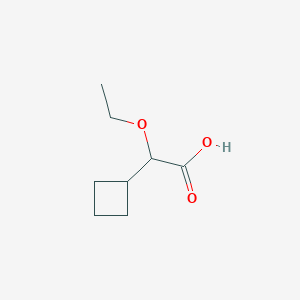
![2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2361402.png)
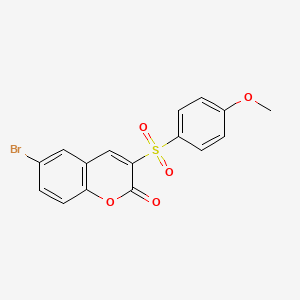

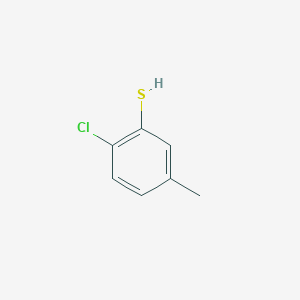
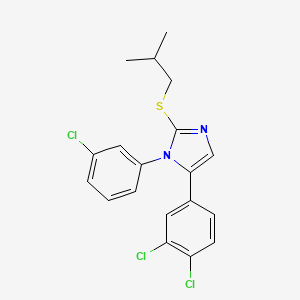
![N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361412.png)
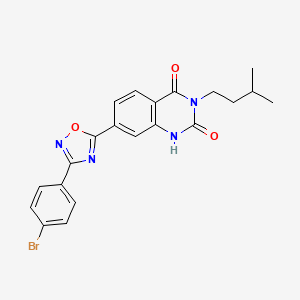

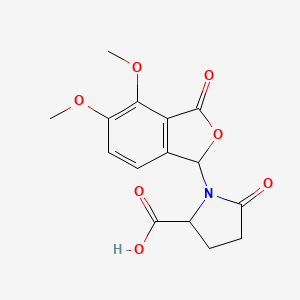
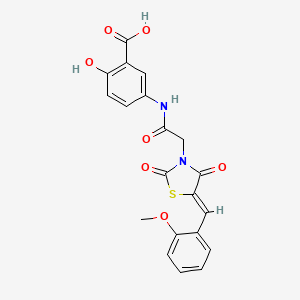
![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B2361423.png)
